molecular formula C8H12O4 B6188662 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid CAS No. 2648957-82-6

1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid

Cat. No.: B6188662
CAS No.: 2648957-82-6
M. Wt: 172.2
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Description

1-(hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid can be achieved through several methods. One common approach involves the [4+2] cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions . This method provides high enantioselectivity and yields under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned cycloaddition reaction. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The oxirane ring can be reduced to a diol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 1-(carboxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid.

    Reduction: 1-(hydroxymethyl)-2,3-dihydroxybicyclo[3.1.1]heptane-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutics.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid is unique due to its oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2648957-82-6

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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